5-Benzyl 1-methyl 2-aminopentanedioate
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Overview
Description
5-Benzyl 1-methyl 2-aminopentanedioate, also known as (S)-5-Benzyl 1-methyl L-glutamate, is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is a derivative of L-glutamic acid, where the amino group is substituted with a benzyl group and the carboxyl group is esterified with a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 5-Benzyl 1-methyl 2-aminopentanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 1-methyl 2-aminopentanedioate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
5-Benzyl 1-methyl 2-aminopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a precursor for neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Benzyl 1-methyl 2-aminopentanedioate involves its interaction with specific molecular targets and pathways. It is believed to act on glutamate receptors in the nervous system, modulating neurotransmission and potentially influencing synaptic plasticity . The benzyl group enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
5-Benzyl 1-methyl (2S)-2-aminopentanedioate: A stereoisomer with different biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with glutamate receptors and cross the blood-brain barrier makes it a valuable compound for neurological research .
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl 2-aminopentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSDCQBEWYNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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